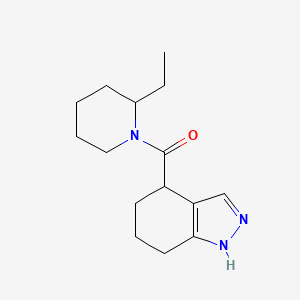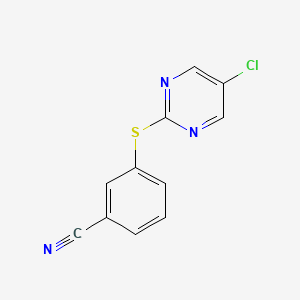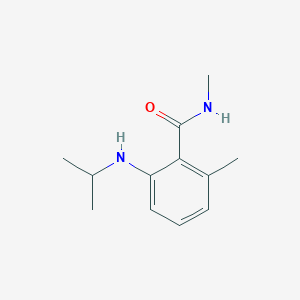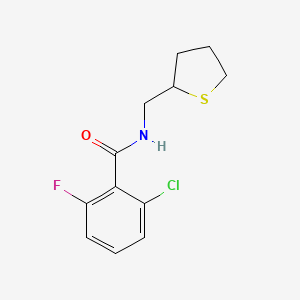![molecular formula C13H22N2O2 B7583141 N-(3-methylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7583141.png)
N-(3-methylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a spirocyclic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.4]nonane-7-carboxamide.
Mécanisme D'action
The mechanism of action of N-(3-methylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which may improve cognitive function. It has also been found to bind to certain receptors in the brain, which may have an effect on neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
N-(3-methylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide has been found to have various biochemical and physiological effects. It has been found to have antimicrobial and antifungal properties, which may be due to its ability to inhibit the activity of certain enzymes and receptors in microbial and fungal cells. It has also been found to have antitumor properties, which may be due to its ability to induce apoptosis in tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. It has also been found to have low toxicity, which makes it safe to use in lab experiments. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of N-(3-methylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and pain. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective drugs based on this compound. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Méthodes De Synthèse
The synthesis of N-(3-methylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide has been achieved using various methods. One of the commonly used methods is the reaction of 3-methylcyclobutanone with 2-amino-1,3-propanediol in the presence of triethylamine and acetic anhydride. The reaction yields the desired compound in good yield and purity. Other methods include the reaction of 3-methylcyclobutanone with 2-aminoethanol in the presence of acetic acid and the reaction of 3-methylcyclobutanone with 2-amino-2-methyl-1-propanol in the presence of sodium hydride.
Applications De Recherche Scientifique
N-(3-methylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to have antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, it has been investigated for its potential as a painkiller and anti-inflammatory agent.
Propriétés
IUPAC Name |
N-(3-methylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-10-6-11(7-10)14-12(16)15-4-2-13(8-15)3-5-17-9-13/h10-11H,2-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMILSJDLWOMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)NC(=O)N2CCC3(C2)CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7583065.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-2-yl)methanone](/img/structure/B7583072.png)



![6-Bicyclo[3.1.0]hexanyl-(2,2-dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone](/img/structure/B7583096.png)


![7-(4-Methylquinolin-2-yl)-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B7583132.png)
![N-[(1-ethylcyclobutyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7583145.png)
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7583149.png)
![6-Bicyclo[3.1.0]hexanyl-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)methanone](/img/structure/B7583174.png)
![6-Chloro-3-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7583177.png)
![2-(2-methylsulfonylphenyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B7583178.png)